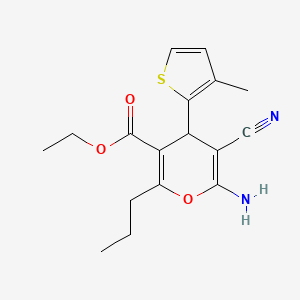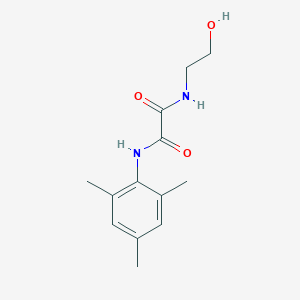
ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has been suggested that the cyano group in ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 interacts with the cell membrane, causing damage and ultimately leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have low toxicity in vitro, indicating its potential as a safe and effective antimicrobial agent. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of bacterial and fungal infections. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.
将来の方向性
1. Further studies are needed to elucidate the exact mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
2. The development of more soluble and bioavailable analogs of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 may improve its therapeutic potential.
3. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as an anti-inflammatory agent should be further explored.
4. In vivo studies are needed to evaluate the efficacy and safety of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a therapeutic agent.
5. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a lead ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate for the development of new antimicrobial agents should be investigated.
In conclusion, ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 has shown promising results in various studies, particularly in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the treatment of bacterial and fungal infections and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
合成法
The synthesis of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with ethyl cyanoacetate, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The final step involves the addition of an amino group to the pyran ring, resulting in the formation of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
科学的研究の応用
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has also demonstrated potent antifungal activity against Candida albicans.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-6-12-14(17(20)21-5-2)13(11(9-18)16(19)22-12)15-10(3)7-8-23-15/h7-8,13H,4-6,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJCRAUQPOIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C=CS2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)

![1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)

![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)
![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)